(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone
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Overview
Description
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring, a nitrophenyl group, and a trifluoromethyl biphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities if needed .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazole: Lacks the trifluoromethyl biphenyl group.
4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
The presence of both the nitrophenyl and trifluoromethyl biphenyl groups in 3,5-dimethyl-4-[(2-nitrophenyl)sulfanyl]-1-[4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carbonyl]-1H-pyrazole makes it unique compared to similar compounds.
Properties
IUPAC Name |
[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-[2-[4-(trifluoromethyl)phenyl]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F3N3O3S/c1-15-23(35-22-10-6-5-9-21(22)31(33)34)16(2)30(29-15)24(32)20-8-4-3-7-19(20)17-11-13-18(14-12-17)25(26,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPBBVYLQMDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C)SC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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